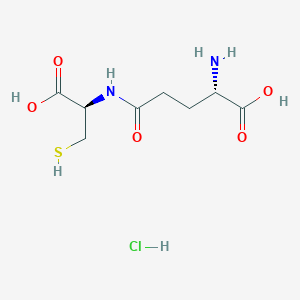
N5-((R)-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a glutamine backbone with a carboxy-mercaptoethyl side chain, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with L-glutamine and a suitable mercaptoethyl derivative.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the correct stereochemistry of the product.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride involves large-scale synthesis using automated reactors. The process includes:
Batch Processing: Large quantities of starting materials are reacted in batch reactors.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed to maintain consistent reaction conditions and product quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include disulfides, thiol derivatives, and various substituted glutamine derivatives.
Scientific Research Applications
N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential in drug development, particularly for conditions involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in redox reactions.
Pathways: It influences pathways related to oxidative stress and cellular metabolism, potentially modulating the activity of key enzymes and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine: The non-hydrochloride form of the compound.
N5-(®-1-Carboxy-2-mercaptoethyl)-L-asparagine: A similar compound with an asparagine backbone.
N5-(®-1-Carboxy-2-mercaptoethyl)-L-cysteine: A related compound with a cysteine backbone.
Uniqueness
N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride is unique due to its specific combination of a glutamine backbone and a carboxy-mercaptoethyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H15ClN2O5S |
|---|---|
Molecular Weight |
286.73 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C8H14N2O5S.ClH/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15;/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15);1H/t4-,5-;/m0./s1 |
InChI Key |
IDVNOCSEWUOTQF-FHAQVOQBSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


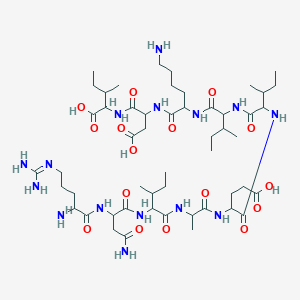
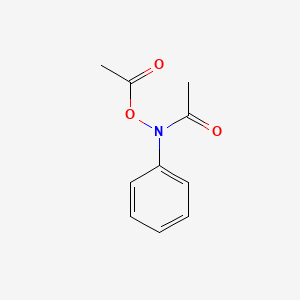
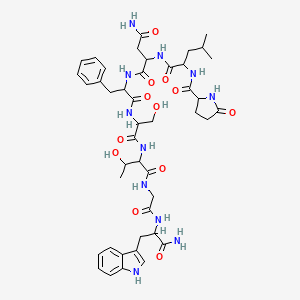
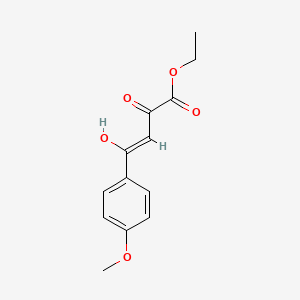
![[1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B12106549.png)
![4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B12106558.png)
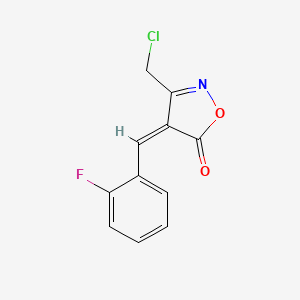
![(3R,4S)-4-(4-fluoro-2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12106567.png)
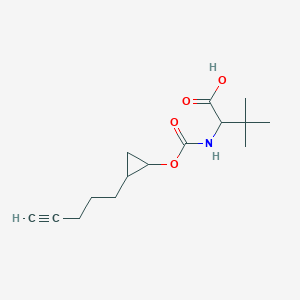
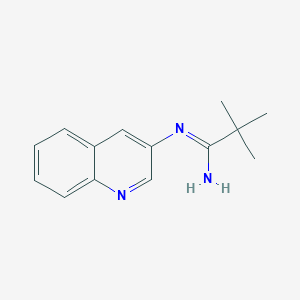
![N-[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12106592.png)
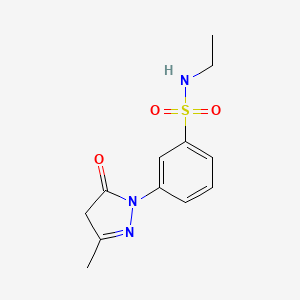
![7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B12106598.png)

